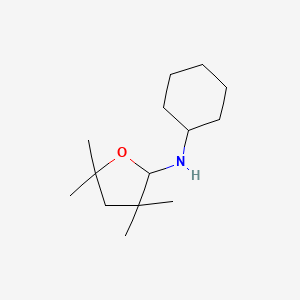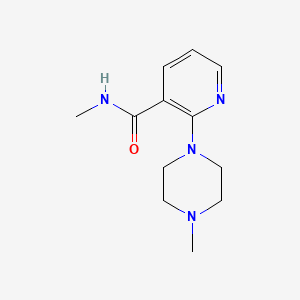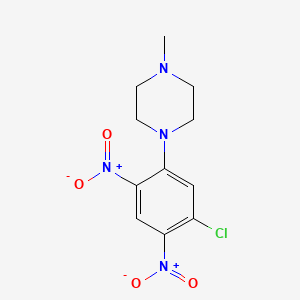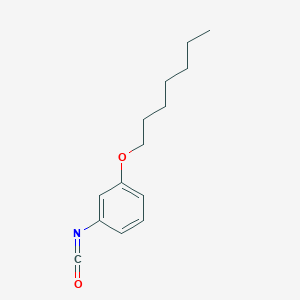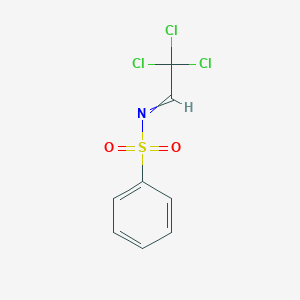![molecular formula C16H14O2S B14634477 2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid CAS No. 56096-73-2](/img/structure/B14634477.png)
2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 2,3-dihydro-1H-inden-5-yl group via a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid typically involves the following steps:
Formation of the 2,3-dihydro-1H-inden-5-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether formation: The 2,3-dihydro-1H-inden-5-yl group is then reacted with a benzoic acid derivative containing a suitable leaving group (e.g., halide) in the presence of a base to form the thioether linkage.
Final acidification: The resulting intermediate is then acidified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the benzoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl]benzoic acid
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-
Uniqueness
2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid is unique due to the presence of both a 2,3-dihydro-1H-inden-5-yl group and a benzoic acid moiety linked by a sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
56096-73-2 |
|---|---|
Formule moléculaire |
C16H14O2S |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)benzoic acid |
InChI |
InChI=1S/C16H14O2S/c17-16(18)14-6-1-2-7-15(14)19-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,17,18) |
Clé InChI |
WUSHAACTPTZUBD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)SC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)

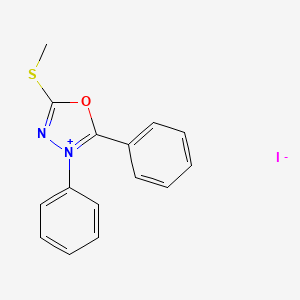
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)


![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
